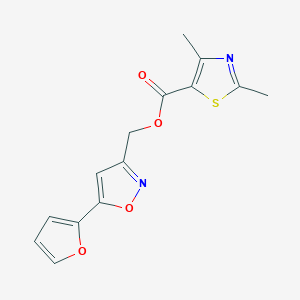

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2,4-dimethylthiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

While specific synthesis methods for this compound are not available, isoxazole derivatives are generally synthesized from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the isoxazole, furan, and thiazole rings. The literature suggests that the substitution of various groups on the isoxazole ring imparts different activity .Scientific Research Applications

Transition-Metal-Free Decarboxylative Fluorination

A significant application area is the decarboxylative fluorination of heteroaromatic carboxylic acids, including furan- and isoxazole-derived compounds. This process, which does not require transition metals, enables the synthesis of fluorinated heteroaromatic compounds. Such fluorination reactions are crucial for creating building blocks used in pharmaceuticals and agrochemicals due to the importance of fluorine in modulating biological activity and chemical stability (Xi Yuan, Jian-Fei Yao, Zhen-Yu Tang, 2017).

Photoelectron Angular Distribution

The study of photoelectron angular distributions in compounds, including isoxazoles, provides insights into the electronic structures of these molecules. Understanding these distributions aids in the characterization of electronic transitions and bonding in heteroaromatic compounds, which is essential for designing materials with specific optical and electronic properties (Tsunetoshi Kobayashi, T. Kubota, K. Ezumi, C. Utsunomiya, 1982).

Synthesis of Heterocyclic Compounds

Compounds containing furan and isoxazole rings are precursors in synthesizing various heterocyclic compounds. These heterocycles have applications in medicinal chemistry, where they serve as core structures for developing new drugs with potential biological activities. For example, furan-derived compounds have been synthesized and evaluated for their antileukemic activity, indicating the potential of these heterocycles in cancer therapy (D. Ladurée, J. Lancelot, M. Robba, E. Chenu, G. Mathé, 1989).

Cysteinyl Leukotriene Receptor Antagonists

Another application is the development of cysteinyl leukotriene receptor antagonists from 3-acetoacetylaminobenzo[b]furan derivatives. These compounds, synthesized through modifications at the furan ring, have shown moderate activity, indicating their potential in treating diseases mediated by cysteinyl leukotrienes, such as asthma (Eriko Tsuji, Kumiko Ando, Jun-ichi Kunitomo, Masayuki Yamashita, Shunsaku Ohta, Shigekatsu Kohno, Yoshitaka Ohishi, 2003).

Analytical and Spectral Study

Furan ring-containing organic ligands have been studied for their chelating properties and potential antimicrobial activity. The synthesis and characterization of these compounds, including their metal complexes, contribute to the development of new materials with possible applications in bioactive materials and catalysis (H. Patel, 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process the compound is involved in. Isoxazole derivatives have been found to have potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .

Future Directions

properties

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S/c1-8-13(21-9(2)15-8)14(17)19-7-10-6-12(20-16-10)11-4-3-5-18-11/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAVVGHXAHDMJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)OCC2=NOC(=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2692065.png)

![N1-(2-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2692071.png)

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2692072.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2692077.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2692079.png)

![N-(5-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2692080.png)

![(2,4-Dichlorophenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2692081.png)

![7-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2692082.png)

![2-[1,4]Diazepan-1-yl-1H-benzoimidazole](/img/structure/B2692086.png)

![6-chlorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B2692088.png)